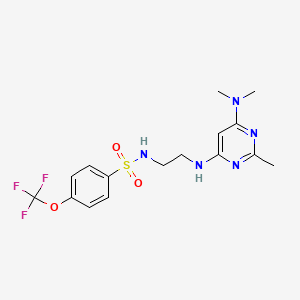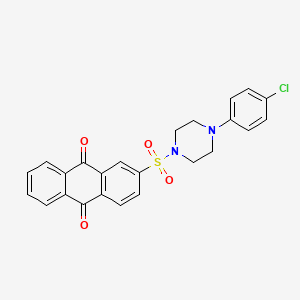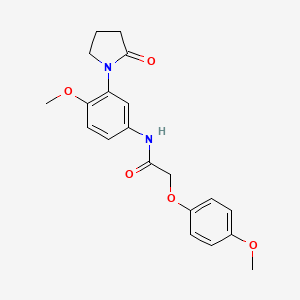
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective inhibitors . The biotransformation of a related compound, AMG 487, is dependent on CYP3A and results in the formation of two primary metabolites .Scientific Research Applications
Anticancer Potential
The compound’s unique chemical structure suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in head and neck cancers. Preliminary studies indicate that it may inhibit tumor growth and induce apoptosis (programmed cell death). Further investigations are ongoing to elucidate its mechanisms and optimize its efficacy .
Neurological Disorders
Given its piperidine moiety, this compound has drawn attention in the field of neuropharmacology. Researchers explore its interactions with neurotransmitter receptors, aiming to develop novel treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy. Early studies suggest that it modulates specific receptors, impacting neuronal signaling pathways .
Anti-Inflammatory Properties
The sulfonamide group in the compound is associated with anti-inflammatory effects. Researchers investigate its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory conditions. By targeting specific enzymes or pathways, it may help manage chronic inflammation .
Antibacterial Activity
Initial studies suggest that this compound exhibits antibacterial properties. Researchers explore its efficacy against both Gram-positive and Gram-negative bacteria. By understanding its mode of action, they aim to develop new antibiotics or enhance existing ones .
Chemical Biology and Enzyme Inhibition
The compound’s benzene sulfonamide scaffold makes it a valuable tool in chemical biology. Scientists use it to probe enzyme activity and inhibition. By modifying its structure, they can design selective inhibitors for specific enzymes, aiding drug discovery efforts .
Organic Synthesis and Medicinal Chemistry
Researchers utilize this compound as a building block in organic synthesis. Its ethoxy and methyl groups provide versatility for creating more complex molecules. Medicinal chemists explore its derivatives to optimize pharmacokinetics, bioavailability, and target specificity .
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is integral to the formation of C3 and C5 convertase and contributes to the pathogenesis of several human diseases .
Mode of Action
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide acts as an inhibitor of FB . By inhibiting FB, it prevents the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .
Biochemical Pathways
The compound affects the AP of the complement system, which plays a crucial role in immune response. By inhibiting FB, it prevents the formation of C3 and C5 convertase, key enzymes in the AP. This disruption can alleviate the symptoms of diseases mediated by the AP, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and various glomerular diseases .
Pharmacokinetics
It is known that the compound is orally bioavailable , which suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The inhibition of FB by 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide leads to a disruption of the AP of the complement system . This can result in a reduction of the symptoms of diseases mediated by the AP, providing potential therapeutic benefits .
properties
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXMGHWBDMWKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)
![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![N-[[(2-chloro-3-pyridinyl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2514089.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)


![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)
